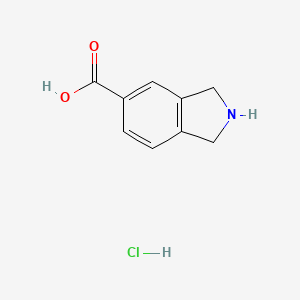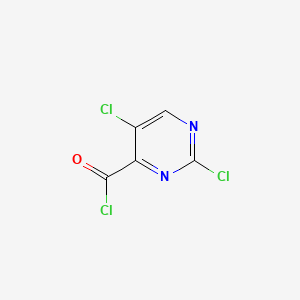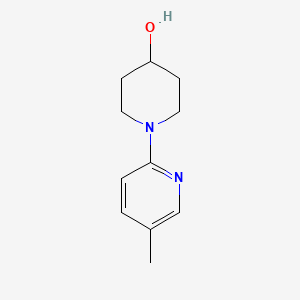
Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate (KHB) is a boron-based compound that has been studied for its potential applications in science and research. KHB has been studied for its ability to act as an acid catalyst in organic synthesis, as a chelating agent for metal ions, and as a reagent for the synthesis of various organic compounds. KHB has also been studied for its potential applications in biomedical research, as it has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Structural Analysis in Solution Chemistry
The compound has been studied for its interactions with water molecules and potassium cations in borate solutions. Using techniques like H/D isotopic substitution neutron diffraction, empirical potential structure refinement (EPSR), and DFT-based quantum calculations, researchers have analyzed how these interactions affect the structure of water molecules in the solution . This research is crucial for understanding the fundamental chemistry of borate solutions and their various applications.
Development of Boron-Based Pharmaceuticals
Boron-containing compounds, including the one , show promise in medical applications due to their unique properties. Research into the structural units of borate anions can lead to the development of new pharmaceuticals that utilize the electron-deficient nature of the boron atom .
Agricultural Chemicals
The diverse structures of borate materials, which include the compound being analyzed, have significant implications for agriculture. They can be used to create more effective fertilizers and pesticides, contributing to increased crop yields and better pest control .
Wirkmechanismus
Target of Action
Potassium Hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate is a complex compound that primarily interacts with boric acid molecules (B(OH)3) and metaborate ions (B(OH)4-) in borate solutions . These are the primary targets of the compound, and they play a crucial role in the structural and electronic properties of borate materials .
Mode of Action
The compound interacts with its targets through a series of complex interactions. The interactions between the compound, boric acid molecules, metaborate ions, water molecules, and potassium cations in borate solutions have been studied using H/D isotopic substitution neutron diffraction combined with empirical potential structure refinement (EPSR) and DFT-based quantum calculations . These interactions have a marked effect on the second coordination shell of the water molecules, causing a greater deviation from a tetrahedral structure than is observed for pure water .
Biochemical Pathways
The compound affects the structural units of boron in borate anions, which can transform between themselves upon changing the atomic and molecular stoichiometry of the solution, or the species of cation within the mixture . This diversity of borate structures leads to a variety of interesting properties of borate materials .
Pharmacokinetics
The compound’s solubility in common organic solvents is known to be low , which could impact its bioavailability.
Result of Action
The result of the compound’s action is the alteration of the structural and electronic properties of borate materials . This includes changes in the coordination shell of water molecules and the transformation of boron structural units in borate anions .
Action Environment
The action of Potassium Hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate is influenced by environmental factors such as the concentration of the solution and the presence of other ions . For example, the distance between potassium ions and boric acid molecules remains constant upon changing the solution concentration .
Eigenschaften
InChI |
InChI=1S/C39H45BN6.K/c1-25(2)31-10-16-34(17-11-31)37-22-28(7)44(41-37)40(45-29(8)23-38(42-45)35-18-12-32(13-19-35)26(3)4)46-30(9)24-39(43-46)36-20-14-33(15-21-36)27(5)6;/h10-27H,1-9H3;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFWEBSUMBEONX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C(=CC(=N1)C2=CC=C(C=C2)C(C)C)C)(N3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C)N5C(=CC(=N5)C6=CC=C(C=C6)C(C)C)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45BKN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)






